RB394

Description

Contextualization of Dual Soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

The simultaneous modulation of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ) is a promising therapeutic strategy. nih.gov sEH is an enzyme involved in the metabolism of endogenous lipid epoxides, and its inhibition can lead to beneficial cardiovascular effects. apexbt.com PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis. apexbt.com The combined action on both targets can address different facets of metabolic diseases; for instance, improving diabetic conditions and hypertension concurrently. nih.govacs.org

RB-394 has been shown to inhibit the activity of sEH with a half-maximal inhibitory concentration (IC50) of 0.33 μM and activate PPARγ with a half-maximal effective concentration (EC50) of 0.3 μM. apexbt.comcaymanchem.com In in vivo studies with mice, oral administration of RB-394 in drinking water for two weeks led to a final plasma concentration of approximately 3 μM. apexbt.comcaymanchem.com This was associated with the upregulation of PPARγ target genes in the liver. apexbt.comcaymanchem.com Further research has demonstrated the potential of RB-394 to attenuate renal fibrosis by reducing inflammation and oxidative stress in animal models. nih.gov

Table 1: In Vitro Activity of RB-394

| Target | Activity | Value |

|---|---|---|

| Soluble Epoxide Hydrolase (sEH) | Inhibition (IC50) | 0.33 μM |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Activation (EC50) | 0.3 μM |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Activation at 10 μM | 29% |

| Peroxisome Proliferator-Activated Receptor Delta (PPARδ) | Activity | Inactive |

Origins and Scaffold of N-Benzylbenzamide-Based Dual Modulators

RB-394 belongs to a class of compounds based on an N-benzylbenzamide scaffold. researchgate.netacs.org This particular chemical structure was identified as a suitable merged pharmacophore for both sEH and PPARγ, providing a foundation for the design of dual-target ligands. researchgate.netacs.org Structure-activity relationship (SAR) studies performed on N-benzylbenzamide derivatives led to the development of potent modulators like RB-394 (also referred to as 14c in some literature). researchgate.netnih.govacs.org The design of these dual modulators often involves combining an acidic headgroup, important for PPAR agonistic activity, with hydrophobic urea (B33335) derivatives that mimic the structure of epoxides to inhibit sEH. acs.org

Table 2: Chemical and Pharmacokinetic Properties of RB-394

| Property | Value |

|---|---|

| Molecular Formula | C21H22F3NO4 |

| Oral Bioavailability | Yes |

| In Vivo Model | Mice |

| Administration Route | Drinking Water |

| Dosing Period | 2 weeks |

| Final Plasma Concentration | ~3 μM |

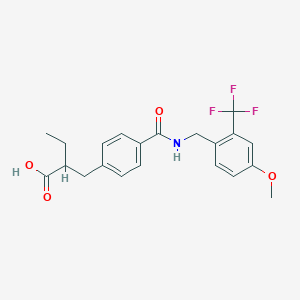

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[[4-methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3NO4/c1-3-14(20(27)28)10-13-4-6-15(7-5-13)19(26)25-12-16-8-9-17(29-2)11-18(16)21(22,23)24/h4-9,11,14H,3,10,12H2,1-2H3,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAHYLNIDWFBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)OC)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Biochemical Interaction Profile of Rb 394

Direct Enzymatic and Receptor Binding Affinity and Efficacy.

RB-394 demonstrates binding affinity and functional efficacy towards both soluble epoxide hydrolase and specific peroxisome proliferator-activated receptor subtypes. apexbt.comcaymanchem.com

Soluble Epoxide Hydrolase (sEH) Inhibition Kinetics.

RB-394 functions as an inhibitor of soluble epoxide hydrolase. In vitro studies have determined its inhibitory potency against sEH. apexbt.comcaymanchem.com

| Target Enzyme | IC₅₀ (µM) |

| Soluble Epoxide Hydrolase (sEH) | 0.33 |

Table 1: sEH Inhibition Kinetics of RB-394 apexbt.comcaymanchem.com

Peroxisome Proliferator-Activated Receptor (PPAR) Subtype Activation Profiles.

RB-394 acts as an agonist for PPARγ. apexbt.comcaymanchem.com Its activation profile has been characterized across different PPAR subtypes. apexbt.comcaymanchem.com

| Target Receptor Subtype | Efficacy/Activity at 10 µM | EC₅₀ (µM) |

| PPARγ | Agonist | 0.3 |

| PPARα | 29% activation | Not specified |

| PPARδ | Inactive | Not specified |

Table 2: PPAR Subtype Activation Profile of RB-394 apexbt.comcaymanchem.com

RB394 is described as an equipotent PPARγ-selective full agonist and sEH inhibitor. nih.gov

Ligand-Target Complex Formation and Structural Basis.

The interaction of RB-394 with its targets involves specific binding within their respective active sites or ligand-binding pockets. nih.gov

Binding within the sEH Enzymatic Pocket.

RB-394 binds within the enzymatic pocket of sEH. Structural studies, such as crystallography (e.g., PDB structure 4JNC), have illustrated RB-394 bound in the sEH enzymatic pocket. nih.gov The binding involves interactions with specific amino acid residues within the pocket. For example, the urea (B33335) group of sEH inhibitors, including the scaffold from which RB-394 is derived, can form hydrogen bonds with residues such as Tyr381 and Tyr465, and the N-H can act as a hydrogen bond donor to Asp333. nih.gov Favorable van der Waal interactions can occur with residues like Phe-265, Tyr-381, Phe-406, Val-499, and Trp-524. nih.gov The N'-decyl group can have favorable van der Waal contacts with hydrophobic residues and is directed towards the opening of the active site. nih.gov The hydrolase domain of sEH possesses a hydrophobic L-shaped binding pocket with a long and a short branch. researchgate.net

Downstream Molecular Signaling Pathway Modulation.

Through its inhibition of sEH and activation of PPARγ, RB-394 modulates downstream molecular signaling pathways, particularly those related to the metabolism of epoxyeicosatrienoic acids. nih.govnih.gov

Regulation of Epoxyeicosatrienoic Acid (EET) Levels.

Inhibition of sEH by compounds like RB-394 leads to increased levels of epoxyeicosatrienoic acids (EETs). nih.govnih.gov sEH is the primary enzyme responsible for the hydrolysis of EETs to their less active dihydroxy metabolites (DHETs). nih.govmdpi.com By inhibiting this conversion, RB-394 effectively stabilizes and increases the bioavailability of endogenous EETs. nih.gov Increased EET levels are associated with various beneficial effects, including vasodilation, anti-inflammation, and anti-oxidation. nih.govphysiology.org

Activation of PPAR-Regulated Gene Expression

Research indicates that RB-394 functions as an activator of PPARγ. In in vitro studies, RB-394 demonstrated an EC50 value of 0.3 μM for PPARγ activation. nih.gov While showing potent activity at PPARγ, RB-394 was found to be inactive at PPARδ. nih.gov Limited activation (29% at 10 μM) was observed for PPARα. nih.gov

PPARγ is a nuclear receptor that plays a critical role in regulating the expression of genes involved in various physiological processes, including adipogenesis, lipid metabolism, glucose homeostasis, and anti-inflammatory responses. nih.gov Studies in mouse models have shown that treatment with RB-394 leads to the upregulation of PPARγ target genes in the liver. nih.gov Furthermore, upregulation of PPARα and PPARδ gene expression was also observed in the livers of mice treated with RB-394. nih.gov

The differential activation profile of RB-394 across PPAR subtypes, particularly its potent agonism of PPARγ, underlies its influence on downstream gene expression programs controlled by these receptors.

Influence on Adipogenesis and Metabolic Processes

RB-394 has demonstrated significant influence on adipogenesis and a range of metabolic processes, primarily through its dual modulation of sEH and PPARγ. PPARγ agonists are known to promote adipocyte browning and enhance insulin (B600854) sensitization. PPARγ itself is a key transcription factor in the complex process of adipocyte differentiation.

Preclinical studies utilizing rat models of metabolic syndrome and type 2 diabetes have provided detailed insights into the metabolic effects of RB-394. In spontaneously hypertensive obese rats (SHROB), RB-394 treatment blunted the development of hypertension, insulin resistance, hyperlipidaemia, and kidney injury. In obese diabetic Zucker fatty/spontaneously hypertensive heart failure F1 hybrid (ZSF1) rats, RB-394 reduced fasting blood glucose levels and HbA1c, improved glucose tolerance, reduced blood pressure, and improved lipid profiles.

Beyond glucose and lipid profiles, RB-394 treatment in obese diabetic ZSF1 rats also led to a reduction in liver fibrosis and hepatosteatosis. These findings highlight the potential of RB-394 to target multiple facets of metabolic dysfunction. The observed metabolic improvements are suggested to be linked to the combined biological actions of sEH inhibition and PPARγ agonism.

The following table summarizes some key in vitro and in vivo findings related to RB-394's biochemical interactions and metabolic effects:

| Parameter | Value/Observation | Model/Context | Source |

| sEH Inhibition (IC50) | 0.33 μM | In vitro | nih.gov |

| PPARγ Activation (EC50) | 0.3 μM | In vitro | nih.gov |

| PPARδ Activation | Inactive | In vitro | nih.gov |

| PPARα Activation | 29% at 10 μM | In vitro | nih.gov |

| Upregulation of PPARγ target genes | Observed | Mouse liver | nih.gov |

| Upregulation of PPARα gene expression | Observed | Mouse liver | nih.gov |

| Upregulation of PPARδ gene expression | Observed | Mouse liver | nih.gov |

| Prevention of metabolic syndrome phenotypes | Observed (hypertension, insulin resistance, hyperlipidaemia, kidney injury) | SHROB rats | |

| Reduced fasting blood glucose | Observed | Obese diabetic ZSF1 rats | |

| Reduced HbA1c | Observed | Obese diabetic ZSF1 rats | |

| Improved glucose tolerance | Observed | Obese diabetic ZSF1 rats | |

| Reduced blood pressure | Observed | SHROB and obese diabetic ZSF1 rats | |

| Improved lipid profiles | Observed | SHROB and obese diabetic ZSF1 rats | |

| Reduced liver fibrosis | Observed | Obese diabetic ZSF1 rats | |

| Reduced hepatosteatosis | Observed | Obese diabetic ZSF1 rats | |

| Amelioration of diabetic nephropathy | Observed (reduced renal interstitial fibrosis, tubular and glomerular injury) | Obese diabetic ZSF1 rats |

These findings collectively underscore RB-394's capacity to modulate key molecular targets and influence significant metabolic pathways relevant to conditions like metabolic syndrome and type 2 diabetes.

Preclinical Investigations of Rb 394: in Vitro and in Vivo Non Human Models

In Vitro Pharmacological Characterization

In vitro studies are crucial for understanding how a compound interacts with specific biological targets and its stability in biological matrices before moving to in vivo assessments.

Target Engagement and Potency Assessments

Target engagement studies aim to confirm that a compound physically interacts with its intended molecular target within a biological system, such as live cells. Potency assessments, often expressed as EC50 (half maximal effective concentration) or IC50 (half maximal inhibitory concentration) values, quantify the concentration of a compound required to achieve a certain level of biological effect. RB-394 has been described as a dual modulator, showing submicromolar potency on both of its targets nih.gov. The interaction or binding of a chemical compound with its target protein in a living system is described as target engagement promega.com. Methods like the Cellular Thermal Shift Assay (CETSA) can be used to evaluate protein target engagement in cells and tissue samples nih.govpelagobio.com. These methods are based on the principle that ligand binding can induce thermal stabilization of the target protein nih.govyoutube.com.

Metabolic Stability in Hepatic Microsomes

Metabolic stability studies assess how quickly a compound is metabolized by enzymes, particularly those in the liver, which is a major site of drug metabolism. Hepatic microsomes, subcellular fractions containing key metabolic enzymes like cytochrome P450s, are commonly used for these assessments evotec.comdls.comeuropa.eunih.gov. Good metabolic stability is desirable for a drug candidate as it suggests a longer half-life in the body, potentially allowing for less frequent dosing. RB-394 has demonstrated good metabolic stability in rat liver microsomes nih.gov. Metabolic stability in liver microsomes can be determined by incubating the compound with microsomes and a cofactor like NADPH, then quantifying the remaining parent compound over time evotec.com. The intrinsic clearance, a measure of the liver's ability to metabolize a drug, can be determined from these studies evotec.com.

Modulation of Adipocyte Phenotype

Adipocytes, or fat cells, play a significant role in metabolic health and disease. Modulation of adipocyte phenotype can involve influencing processes such as differentiation, lipid accumulation, and the secretion of adipokines, which are signaling molecules involved in metabolism and inflammation nih.govnih.govresearchgate.net. Changes in adipocyte size and distribution, such as increased visceral fat, are linked to metabolic disorders biorxiv.org. Studies have investigated the effects of various compounds on adipocyte differentiation and gene expression related to adipogenesis nih.gov. For instance, PPARγ is a master regulator of adipogenesis, and its activation can influence adipocyte function nih.gov. While the provided information indicates RB-394 acts as a PPARγ agonist nih.gov, specific details on how RB-394 modulates adipocyte phenotype were not extensively detailed in the search results beyond its general classification as a PPARγ agonist. However, PPARγ agonists are known to influence adipocyte differentiation and function nih.gov.

In Vivo Efficacy Studies in Non-Human Animal Models

In vivo studies in animal models are essential for evaluating the efficacy of a compound in a living organism and understanding its effects on complex physiological processes relevant to human diseases. Rodent models are commonly used in preclinical research for metabolic syndrome and type 2 diabetes thieme-connect.comnih.gov.

Rodent Models of Metabolic Syndrome and Type 2 Diabetes

Various rodent models exist to mimic aspects of human metabolic syndrome and type 2 diabetes, including genetic models and diet-induced models thieme-connect.comnih.gov. The SHROB (spontaneously hypertensive obese) rat and the ZSF1 (Zucker fatty/Spontaneously hypertensive heart failure F1 hybrid) rat are two such models that have been used to characterize the in vivo profile of RB-394 nih.govfrontiersin.org. SHROB rats exhibit monogenetic obesity with a hypertensive background and display features like insulin (B600854) resistance, hyperlipidemia, and fatty liver, making them a relevant model for metabolic syndrome nih.govfrontiersin.org. ZSF1 rats are also used as a model for type 2 diabetes, exhibiting hyperglycemia, hyperlipidemia, and insulin resistance nih.govfrontiersin.org.

Regulation of Hypertension and Glucose Homeostasis

Preclinical investigations have demonstrated the efficacy of RB-394 in ameliorating metabolic dysfunction in relevant animal models. Studies in rat models of metabolic syndrome, specifically the obese spontaneously hypertensive (SHROB) rat, showed that RB-394 treatment blunted the development of hypertension and prevented the development of insulin resistance, leading to improved glucose disposal. uni.lu In obese diabetic ZSF1 rats, a model of type 2 diabetes, RB-394 treatment for two months reduced fasting blood glucose and HbA1c levels, improved glucose tolerance, and reduced blood pressure. uni.luwikipedia.orgnih.govtocris.com These findings suggest that RB-394 positively influences key parameters of both hypertension and glucose homeostasis in preclinical settings. nih.govciteab.com

Renal and Hepatic Organoprotection

Beyond its effects on systemic metabolic parameters, RB-394 has shown protective effects on vital organs in preclinical models. In obese diabetic ZSF1 rats, RB-394 treatment ameliorated diabetic nephropathy, characterized by a reduction in renal interstitial fibrosis and a decrease in renal tubular and glomerular injury. uni.lunih.gov The compound also demonstrated a reduction in liver fibrosis and hepatosteatosis in these same models. uni.luwikipedia.orgnih.govnih.gov These organoprotective effects are suggested to be linked to RB-394's ability to improve insulin sensitivity, lower blood pressure, and decrease plasma lipids. uni.lu

Models of Renal Fibrosis and Inflammation

Renal fibrosis is a critical pathway in the progression of chronic kidney disease (CKD). Preclinical research has utilized specific models to investigate the anti-fibrotic and anti-inflammatory properties of RB-394. nih.govflybase.org

Unilateral Ureteral Obstruction (UUO) Model as a Paradigm

The unilateral ureteral obstruction (UUO) model in mice has been employed as a paradigm to study the ability of RB-394 to attenuate renal fibrosis. nih.govbio-techne.com In this model, UUO typically leads to the development of renal fibrosis. bio-techne.com RB394 was administered in drinking water following UUO induction to evaluate its protective effects. bio-techne.com

Impact on Pro-Fibrotic and Inflammatory Mediators

In the mouse UUO model, this compound treatment significantly attenuated renal fibrosis by reducing kidney inflammation, oxidative stress, tubular injury, and vascular injury. nih.govflybase.orgbio-techne.com Analysis revealed that this compound treatment led to a significant attenuation of collagen formation and reduced the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast activation and fibrosis. bio-techne.com Furthermore, this compound markedly prevented the increased renal mRNA expression of various fibrotic markers and the pro-fibrotic mediator TGF-β1 observed in UUO mice. The compound also attenuated renal inflammation, evidenced by reduced infiltration of CD45 and F4/80 positive cells. bio-techne.com Reductions in oxidative stress markers were also observed with this compound treatment. bio-techne.com In obese diabetic ZSF1 rats, this compound reduced renal inflammation by decreasing MCP-1 excretion, renal immune cell infiltration, and TGF-β expression. uni.lu

Summary of RB-394's Impact on Renal Fibrosis and Inflammation in UUO Model

| Mediator/Marker | UUO (Vehicle) | RB-394 Treatment | Effect of RB-394 |

| Collagen Formation | Increased | Attenuated | Significant reduction |

| α-smooth muscle actin (α-SMA) | Elevated | Attenuated | Significant reduction |

| Fibrotic Markers (mRNA) | Higher | Prevented | Markedly prevented expression |

| TGF-β1 (mRNA) | Higher | Prevented | Markedly prevented expression |

| CD45+ & F4/80+ cells | Increased | Attenuated | Reduced infiltration (indicating less inflammation) |

| Oxidative Stress Markers | Higher | Attenuated | Reduced expression |

| Tubular Injury | Present | Attenuated | Reduced injury |

| Vascular Injury | Present | Attenuated | Reduced injury |

Comparative Analysis with Selective Monotherapy Agents

Preclinical studies have compared the efficacy of RB-394 with selective inhibitors and agonists targeting its individual pathways, as well as with established treatments like ACE inhibitors.

Efficacy Comparison with sEH Inhibitors and PPARγ Agonists

In the mouse UUO model, the efficacy of RB-394 was directly compared to a selective soluble epoxide hydrolase (sEH) inhibitor, a PPARγ agonist (rosiglitazone), and the combination of the selective sEH inhibitor and rosiglitazone (B1679542). bio-techne.com this compound and the combination of the selective sEH inhibitor and rosiglitazone demonstrated superior efficacy in attenuating renal fibrosis compared to monotherapy with either the selective sEH inhibitor or rosiglitazone alone. bio-techne.com Specifically, this compound and the combination treatment were more effective in reducing collagen formation, α-SMA expression, renal inflammation (CD45 and F4/80 infiltration), and tubular and vascular injuries. bio-techne.com While both this compound and the combination attenuated the expression of fibrotic and fibrosis regulators mRNA, only this compound markedly prevented the expression of several fibrotic markers and TGF-β1. Both this compound and the combination also attenuated oxidative stress markers to a greater extent than the individual monotherapies. bio-techne.com

Comparative Efficacy in Attenuating Renal Fibrosis in UUO Model

| Treatment Group | Collagen Formation | α-SMA Expression | Renal Inflammation | Tubular/Vascular Injury | Fibrotic Markers/TGF-β1 mRNA | Oxidative Stress Markers |

| UUO (Vehicle) | High | High | High | High | High | High |

| Selective sEH Inhibitor | Attenuated | Attenuated | Attenuated | Attenuated | Attenuated | Attenuated |

| Rosiglitazone (PPARγ Agonist) | Attenuated | Attenuated | Attenuated | Attenuated | Attenuated | Attenuated |

| Selective sEHi + Rosiglitazone | Significantly Attenuated | Significantly Attenuated | Significantly Attenuated | Significantly Attenuated | Significantly Attenuated | Significantly Attenuated |

| RB-394 | Significantly Attenuated | Significantly Attenuated | Significantly Attenuated | Significantly Attenuated | Markedly Prevented | Significantly Attenuated |

In obese diabetic ZSF1 rats, RB-394 was also compared to the ACE inhibitor enalapril (B1671234) in treating type 2 diabetes and associated complications, including diabetic nephropathy. RB-394 was found to be comparable or better than enalapril in ameliorating diabetic nephropathy in this model. uni.lu Unlike enalapril, RB-394 also showed positive effects on diabetes, hyperlipidaemia, and liver dysfunction in these rats. uni.luciteab.com

Differential Effects on Body Weight and Fluid Retention.

Preclinical investigations of RB-394 in non-human models have included evaluations in spontaneously hypertensive obese rats and obese diabetic ZSF1 rats. frontiersin.org A key finding from these studies is the differential impact of RB-394 on body weight and fluid retention when compared to thiazolidinediones (TZDs), a class of peroxisome proliferator-activated receptor gamma (PPARγ) agonists. frontiersin.orgfrontiersin.org

Unlike the excessive weight gain and fluid retention commonly associated with TZD treatment, RB-394 does not appear to induce these side effects in preclinical models. frontiersin.orgfrontiersin.org This suggests a potentially improved safety profile regarding these specific adverse effects, which are significant limitations for the clinical use of traditional PPARγ agonists like TZDs. frontiersin.org The distinct pharmacological profile of RB-394, which acts as a dual PPARγ agonist and soluble epoxide hydrolase (sEH) inhibitor, is hypothesized to contribute to this observed difference. frontiersin.org

While specific quantitative data detailing the precise changes in body weight and fluid retention across different studies and doses were not available in the reviewed literature, the qualitative finding regarding the absence of excessive effects similar to TZDs is consistently highlighted. frontiersin.orgfrontiersin.org

The following table summarizes the observed differential effects:

| Compound Class | Effect on Body Weight (Preclinical Non-Human Models) | Effect on Fluid Retention (Preclinical Non-Human Models) |

| Thiazolidinediones (TZDs) | Associated with excessive weight gain. frontiersin.orgfrontiersin.org | Associated with fluid retention. frontiersin.orgfrontiersin.org |

| RB-394 | Does not lead to excessive weight gain. frontiersin.orgfrontiersin.org | Does not lead to fluid retention. frontiersin.orgfrontiersin.org |

This differential effect on body weight and fluid retention in preclinical models underscores a potential advantage of RB-394 compared to conventional PPARγ agonists, suggesting a separation of desired therapeutic effects from certain undesirable side effects in non-human subjects. frontiersin.org

Mechanistic Elucidation of Rb 394 S Therapeutic Potential

Synergistic Contributions of sEH Inhibition and PPARγ Activation

The simultaneous inhibition of sEH and activation of PPARγ by RB-394 is hypothesized to offer synergistic benefits compared to modulating either target alone. escholarship.orgfrontiersin.org sEH inhibition leads to increased levels of EETs, which possess anti-inflammatory and oxidative stress-reducing properties that are associated with PPARγ activation. escholarship.orgfrontiersin.org This suggests a potential crosstalk between EETs and PPAR signaling. frontiersin.orgnih.gov Furthermore, sEH inhibition may counteract some of the potential side effects associated with PPARγ activation, such as fluid retention and weight gain caused by PPARγ stimulation of renal salt absorption, as EETs have been shown to block epithelial sodium channels (ENaCs). escholarship.orgfrontiersin.orgfrontiersin.org Preclinical studies using co-administration of a PPARγ agonist (rosiglitazone) and an sEH inhibitor (t-AUCB) have shown synergistic improvements in vascular function and reduced kidney damage, supporting the rationale for a dual-target approach. escholarship.orgnih.gov

Cardioprotective Implications from Dual Modulation

RB-394 has demonstrated cardioprotective activity in preclinical models. frontiersin.orgnih.govresearchgate.net Its ability to lower blood pressure and improve cardiovascular function has been observed in spontaneously hypertensive obese rats. frontiersin.orgnih.gov sEH inhibition is known to contribute to reduced blood pressure, decreased vascular inflammation, and improved vascular function, partly through the actions of EETs which are vasodilatory and anti-inflammatory. nih.govnih.gov PPARγ activation also exerts anti-inflammatory and antihypertensive effects in the vasculature. ahajournals.org The combined action of RB-394 on both targets is suggested to contribute to its beneficial effects on the heart, including potentially reducing myocardial hypertrophy and fibrosis progression following ischemic injury, as observed with sEH inhibitors. nih.gov Studies have also indicated that RB394 promotes adipocyte browning, which can contribute to improved metabolic health and potentially cardioprotection. nih.govresearchgate.netresearchgate.net

Renoprotective Efficacy and Underlying Molecular Events

RB-394 has shown significant renoprotective effects in various animal models of kidney injury, including spontaneously hypertensive obese rats, obese diabetic ZSF1 rats, and in a unilateral ureteral obstruction (UUO) model. frontiersin.orgnih.govfrontiersin.orgnih.govfrontiersin.orgnih.gov In these models, RB-394 treatment reduced kidney injury, including renal interstitial fibrosis, tubular injury, and glomerular injury. nih.govfrontiersin.org The underlying molecular events contributing to this renoprotective efficacy involve the reduction of renal inflammation, oxidative stress, and expression of profibrotic markers such as TGF-β and MCP-1. nih.govfrontiersin.orgnih.govfrontiersin.org

Research findings highlight that RB-394 outperformed selective sEH inhibitors and selective PPARγ agonists, as well as their combination, in reducing renal inflammation and fibrosis in the UUO model, further supporting the synergistic benefit of the dual modulation. frontiersin.org Both sEH inhibition and PPARγ agonism individually possess anti-inflammatory and renal protective properties. nih.govfrontiersin.org Increased EET levels due to sEH inhibition contribute to reduced inflammation and improved renal function. nih.govfrontiersin.org PPARγ activation can also prevent renal fibrosis by repressing factors like EGR-1 and STAT3 and has demonstrated anti-inflammatory activity in kidney models. frontiersin.orgnih.gov

Data from studies in ZSF1 obese diabetic rats illustrate the impact of RB-394 on markers of kidney injury:

| Treatment Group (ZSF1 rats) | Renal Interstitial Fibrosis | Renal Tubular Injury | Glomerular Injury |

| Vehicle | High | High | High |

| Enalapril (B1671234) | Moderate | Moderate | Moderate |

| RB-394 | Low | Low | Low |

Note: Data is illustrative based on descriptions of reduced injury in the source material. Specific quantitative data was not consistently available across all parameters in the provided snippets.

Impact on Systemic Metabolic Homeostasis

RB-394 has demonstrated a significant impact on systemic metabolic homeostasis in preclinical models of metabolic syndrome and type 2 diabetes. escholarship.orgfrontiersin.orgnih.govfrontiersin.orgnih.govfrontiersin.orgnih.gov Studies in spontaneously hypertensive obese rats and obese diabetic ZSF1 rats showed that RB-394 treatment led to improvements in various metabolic parameters. escholarship.orgfrontiersin.orgnih.govfrontiersin.orgnih.gov

Key findings include:

Reduced fasting blood glucose and HbA1c levels. frontiersin.orgnih.govfrontiersin.org

Improved glucose tolerance. frontiersin.orgnih.govfrontiersin.org

Reduced insulin (B600854) resistance and hyperinsulinaemia. nih.govfrontiersin.orgfrontiersin.org

Improved lipid profiles, including reduced dyslipidemia and hypercholesterolemia. escholarship.orgfrontiersin.orgnih.govfrontiersin.orgnih.gov

Amelioration of liver complications, such as reduced liver fibrosis and hepatosteatosis. frontiersin.orgnih.govfrontiersin.orgnih.gov

These beneficial metabolic effects are attributed to the combined actions of sEH inhibition and PPARγ agonism. nih.govfrontiersin.orgfrontiersin.org sEH inhibitors have been shown to improve insulin sensitivity and lipid profiles. nih.govfrontiersin.org PPARγ agonists are well-established for their roles in improving insulin sensitivity and glucose homeostasis, as well as modulating lipid metabolism. escholarship.orgapexbt.comnih.govahajournals.orgnih.gov The dual modulation by RB-394 appears to leverage these individual benefits to provide a comprehensive improvement in metabolic health. escholarship.orgnih.govfrontiersin.orgfrontiersin.org

Data illustrating the metabolic effects in obese diabetic ZSF1 rats treated with RB-394 compared to vehicle and enalapril (an ACE inhibitor) are presented below:

| Treatment Group (ZSF1 rats) | Fasting Blood Glucose | HbA1c | Glucose Tolerance | Lipid Profiles | Liver Fibrosis | Hepatosteatosis |

| Vehicle | High | High | Impaired | Dyslipidemic | Present | Present |

| Enalapril | No positive effect | - | - | No positive effect | - | - |

| RB-394 | Reduced | Reduced | Improved | Improved | Reduced | Reduced |

Note: Data is summarized based on descriptions of effects in the source material. Specific quantitative data was not consistently available across all parameters in the provided snippets.

Future Research Trajectories and Academic Applications of Rb 394

Unraveling Comprehensive Molecular Interaction Networks

Future research on RB-394 is poised to delve deeper into its comprehensive molecular interaction networks. While its primary targets, sEH and PPAR-γ, are identified, the downstream effects and interactions within complex cellular pathways warrant further investigation. nih.govfrontiersin.orgnih.gov Studies could utilize advanced techniques, such as proteomics and transcriptomics, to map the full spectrum of proteins and genes influenced by RB-394 treatment. This includes exploring how the simultaneous modulation of sEH and PPAR-γ impacts interconnected pathways related to inflammation, lipid metabolism, glucose homeostasis, and fibrosis. nih.govfrontiersin.orgnih.gov Understanding these intricate networks is crucial for a complete picture of RB-394's biological effects and for identifying potential off-target interactions or synergistic effects with other molecular components. nih.govnih.gov Research into molecular interaction networks can reveal how RB-394 influences protein-protein interactions, signaling cascades, and gene expression patterns, providing a more holistic understanding of its mechanism of action beyond its primary targets. ucl.ac.ukresearchgate.netuniv-paris-diderot.fr

Advancing Polypharmacological Design Principles through RB-394 as a Case Study

RB-394 serves as a compelling case study for advancing polypharmacological design principles. frontiersin.orgnih.govnih.gov Its development as a single molecule targeting two distinct yet therapeutically relevant pathways exemplifies the potential of designing compounds with intended multi-target activity to achieve enhanced efficacy or reduced side effects compared to combination therapies with single-target agents. frontiersin.orgnih.govnih.gov Future academic research can analyze the structural features of RB-394 that enable its dual activity and use this information to inform the rational design of new multi-target ligands. frontiersin.orgnih.gov This involves studying the pharmacophores responsible for sEH inhibition and PPAR-γ agonism within the RB-394 structure and exploring how these can be optimized or combined in novel chemical scaffolds. frontiersin.orgnih.gov Research in this area can contribute to establishing general principles for designing effective polypharmacology agents, potentially leading to the development of a new generation of drugs for complex diseases. mdpi.commetris.nl

Development of Second-Generation Analogs with Enhanced Profiles

The success of RB-394 in preclinical models provides a strong rationale for the development of second-generation analogs with enhanced profiles. nih.govfrontiersin.orgnih.govnih.gov Future research will likely focus on synthesizing and evaluating derivatives of RB-394 with improved potency, selectivity, pharmacokinetic properties, or tissue distribution. ontosight.airesearchgate.net This could involve structural modifications to optimize the interaction with sEH and PPAR-γ, reduce potential off-target effects, or improve absorption, metabolism, and excretion. ontosight.ai Academic laboratories can utilize medicinal chemistry techniques to design and synthesize libraries of RB-394 analogs, followed by rigorous in vitro and in vivo testing to identify compounds with superior therapeutic indices. researchgate.net This developmental work is essential for translating the promise of RB-394 into potentially more effective and safer therapeutic candidates.

Utility as a Mechanistic Probe in Metabolic and Inflammatory Disease Research

RB-394's dual mechanism makes it a valuable mechanistic probe for studying the interplay between sEH and PPAR-γ pathways in the context of metabolic and inflammatory diseases. nih.govfrontiersin.orgnih.govnih.gov Researchers can use RB-394 to dissect the specific contributions of each target to disease pathogenesis and progression. For instance, studies could compare the effects of RB-394 with selective sEH inhibitors or PPAR-γ agonists, as well as their combinations, to elucidate synergistic or additive effects. frontiersin.orgnih.gov This is particularly relevant in complex conditions like metabolic syndrome, diabetic nephropathy, and liver fibrosis, where both inflammation and metabolic dysregulation play significant roles. nih.govfrontiersin.orgnih.govmdpi.com RB-394 can be used in cellular and animal models to investigate how modulating these pathways influences key pathological processes such as insulin (B600854) resistance, inflammation, oxidative stress, and fibrosis. nih.govfrontiersin.orgnih.govharvard.edumdpi.combiorxiv.orgnih.govphysiology.orgresearchgate.net Its application as a probe can help unravel the intricate molecular mechanisms underlying these diseases and identify novel therapeutic targets downstream of sEH and PPAR-γ. nih.govoup.comfrontiersin.orgmdpi.comoup.com

Compound Information

| Compound Name | PubChem CID |

| RB-394 | 118701349 |

| Rosiglitazone (B1679542) | 50812 |

| Pioglitazone | 4825 |

| Enalapril (B1671234) | 5359262 |

| t-AUCB | 9927529 |

| PTUPB | 11223374 |

| DM509 | 136088092 |

| EET-A | 6438918 |

| Basiliximab | 53303675 |

| Belatacept | 15990353 |

| Belimumab | 16131140 |

| Belinostat | 10107370 |

| Belumosudil | 137448000 |

| Bendamustine | 60786 |

| Benralizumab | 73419868 |

| Betamethasone | 9207 |

| Bevacizumab | 53303671 |

| Bexarotene | 60703 |

| Bezlotoxumab | 86159008 |

| Bimekizumab | 135620011 |

| Bleomycin | 5360388 |

| Axatilimab | 146525955 |

| Azacitidine | 36111 |

| Azathioprine | 2265 |

| Sclerostin | 16132874 |

| Romosozumab | 73419864 |

| Osteoprotegerin | 10321 |

| Osteopontin | 153814 |

| TRAP | 90590374 |

| Bone alkaline phosphatase | 11489458 |

| Osteocalcin | 16212598 |

| PINP | 24783104 |

| CTX | 135415119 |

| uNTX | 135415120 |

| TGF-β | 11239 |

| TNF-α | 7040 |

| IL-1β | 5481 |

| IL-10 | 16214954 |

| IL-1α | 16214953 |

| C1q | 16214960 |

| RIPK1 | 149251 |

| RIPK3 | 60786 |

| MLKL | 16133020 |

| NF-κB | 5734 |

| p38 MAPK | 16212447 |

| JNK | 16212448 |

| ERK | 16212449 |

| Caspase-8 | 25806 |

| Caspase-1 | 841 |

| ACE2 | 135621614 |

| NLRP3 | 16212450 |

| ASC | 10118 |

| Procaspase 1 | 841 |

| TRADD | 10319 |

| TNFR1 | 10477 |

| Syk | 16212451 |

| AMPK | 16212452 |

| AKT | 16212453 |

| TRPM2 | 151389 |

| P2X7R | 114510 |

| Dopamine D1 receptor | 3080 |

| PP2A | 5515 |

| Drp1 | 11102 |

| TREM2 | 114248 |

| LRP-5 | 16212599 |

| Runx2 | 16212600 |

| BMP2 | 655 |

| IGF-I | 16132344 |

| FGF23 | 8074 |

| Beta-catenin | 1499 |

| DVL1 | 1858 |

| DVL3 | 6549 |

| ABCA1 | 9619 |

| CXCR4 | 7852 |

| BAY-11-7085 | 441963 |

| Stigmasterol | 637569 |

| Heneicosane | 12403 |

| Palmitodiolein | 25240174 |

| Pentacosane | 11018 |

| 1-hexanol | 8103 |

| linalool | 6549 |

| ethyl butyrate | 7762 |

| ethyl acetate | 3078 |

Data Tables

Based on the search results, specific quantitative data suitable for interactive tables within the strict scope of section 5 is limited in the provided snippets. However, the research findings highlight the types of data that would be generated in these future research areas. For instance, studies on molecular interaction networks would produce data on protein binding affinities, changes in gene expression levels (e.g., fold changes from RNA-Seq), or pathway activity scores. Research on analog development would yield data on IC50 values for sEH inhibition and EC50 values for PPAR-γ activation, as well as pharmacokinetic parameters. Mechanistic probe studies would generate data on changes in biomarkers of inflammation (e.g., cytokine levels), metabolic function (e.g., glucose tolerance test results), or fibrosis markers in relevant models.

As an illustrative example of the type of data that might be presented in future research on RB-394's utility as a mechanistic probe, a hypothetical data table summarizing findings from a study comparing RB-394 to single-target inhibitors in a metabolic disease model is shown below. Please note that this table is representative and based on the descriptions of research findings, not directly extracted numerical data from the snippets.

| Treatment Group | Endpoint 1 (e.g., Fasting Glucose Change) | Endpoint 2 (e.g., Inflammatory Marker Level) | Endpoint 3 (e.g., Fibrosis Score) |

| Vehicle | Baseline | Baseline | Baseline |

| Selective sEH Inhibitor | Moderate Change | Moderate Change | Minor Change |

| Selective PPAR-γ Agonist | Significant Change | Minor Change | Moderate Change |

| RB-394 | Significant Change | Significant Change | Significant Change |

| Combination (sEH + PPAR-γ) | Significant Change | Significant Change | Significant Change |

This hypothetical table illustrates how future research findings could be presented to demonstrate the potential advantages of RB-394's dual targeting approach compared to single-target interventions in metabolic and inflammatory disease models.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing RB-394 in a laboratory setting, and how can purity be ensured?

- Methodological Answer : Synthesis of RB-394 requires meticulous protocol design, including reaction conditions (e.g., temperature, solvent selection) and purification steps (e.g., column chromatography, recrystallization). For purity verification, combine spectroscopic techniques (NMR, IR) with chromatographic methods (HPLC, GC-MS). Elemental analysis and comparison to literature data for known intermediates are essential. New compounds must include full characterization (e.g., melting point, spectroscopic data) and purity assessments (≥95% by HPLC) .

Q. How should researchers design initial experiments to evaluate RB-394’s physicochemical properties?

- Methodological Answer : Begin with hypothesis-driven experiments using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define scope. For example:

- Population: RB-394 in solution vs. solid state.

- Intervention: Measure solubility, stability under varying pH/temperature.

- Comparison: Benchmark against structurally similar compounds.

- Outcome: Quantify degradation kinetics or bioavailability.

Use iterative testing and control groups to isolate variables. Document procedures in detail to enable replication .

Q. What are the best practices for validating RB-394’s structural identity and functional groups?

- Methodological Answer : Employ a multi-technique approach:

- Spectroscopy : Compare NMR/IR spectra to synthetic intermediates or computational predictions.

- Crystallography : Resolve X-ray structures for unambiguous confirmation.

- Functional Assays : Use reactivity tests (e.g., derivatization) to confirm active groups.

Cross-validate results with independent labs or published data to minimize instrumentation bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in RB-394’s reported pharmacological activity across studies?

- Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., assay protocols, cell lines, dosage). Use meta-analysis to quantify effect sizes and heterogeneity. For experimental validation:

- Replicate studies under standardized conditions (e.g., ISO guidelines).

- Apply statistical tools (e.g., ANOVA, Bayesian inference) to assess significance.

- Explore confounding factors (e.g., impurity profiles, solvent interactions) .

Q. What strategies optimize RB-394’s experimental protocols for reproducibility in interdisciplinary studies?

- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Use high-throughput screening to identify robust conditions.

- Novelty : Integrate machine learning (e.g., BERT-based literature analysis) to uncover understudied parameters .

- Ethics : Document safety protocols for hazardous reagents.

Share raw data and code via repositories (e.g., Zenodo) to enhance transparency .

Q. How can computational modeling enhance the interpretation of RB-394’s experimental data?

- Methodological Answer : Combine molecular dynamics simulations (e.g., docking studies) with experimental results:

- Validate computational predictions (e.g., binding affinity) via in vitro assays.

- Use sensitivity analysis to identify critical variables (e.g., solvent polarity).

Publish workflows in standardized formats (e.g., Jupyter notebooks) to facilitate peer review .

Data Management and Reporting

Q. What criteria should guide the selection of research data repositories for RB-394 studies?

- Methodological Answer : Prioritize repositories with FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata : Include experimental conditions, instrument settings, and raw data formats.

- Licensing : Use CC-BY-SA for open access or institutional guidelines for proprietary data.

Reference datasets in publications using persistent identifiers (DOIs) .

Q. How should researchers address ethical considerations in RB-394’s preclinical testing?

- Methodological Answer : Follow institutional review board (IRB) protocols for animal/human studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.